molecular formula C7H5N3O3 B1437705 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1224944-46-0

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1437705
CAS No.: 1224944-46-0
M. Wt: 179.13 g/mol
InChI Key: BUPOQCSUQCCPAW-UHFFFAOYSA-N
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Description

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound . Its IUPAC name is this compound . The compound has a molecular weight of 179.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5N3O3/c11-5-1-2-10-6(9-5)4(3-8-10)7(12)13/h1-3H,(H,9,11)(H,12,13) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment .

Scientific Research Applications

Angiotensin II Receptor Antagonists

  • Shiota et al. (1999) explored derivatives of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid for their potential as angiotensin II (AII) receptor antagonists. Their study focused on improving both in vitro and oral activities of these compounds, indicating their significance in hypertension treatment research (Shiota et al., 1999).

Synthesis of Fluorocontaining Derivatives

  • Eleev et al. (2015) discussed the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, demonstrating the versatility of pyrazolo-pyrimidine compounds in developing new chemical entities (Eleev et al., 2015).

Regioselective Synthesis Methods

  • Chebanov et al. (2012) developed a regioselective method for synthesizing 2,7-diaryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acids. This highlights the compound's relevance in organic synthesis, particularly in the development of specific regioisomers (Chebanov et al., 2012).

Diversity in Heterocyclization Reactions

  • Sakhno et al. (2010) described the heterocyclization reactions involving pyrazolo[1,5-a]pyrimidine derivatives. This study emphasizes the compound’s role in generating diverse heterocyclic structures, which are crucial in medicinal chemistry (Sakhno et al., 2010).

Chemical and Electrochemical Reduction Studies

  • Bellec and Lhommet (1995) examined the chemical and electrochemical reduction of pyrazolo[1,5-a]pyrimidines, indicating its significance in studies related to redox chemistry and the synthesis of reduced pyrimidine derivatives (Bellec & Lhommet, 1995).

Anticancer Activity

  • Abdellatif et al. (2014) investigated the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their anticancer activity. This study highlights the therapeutic potential of pyrazolo-pyrimidine derivatives in oncology (Abdellatif et al., 2014).

Synthesis and Reactions

  • Reimlinger et al. (1970) explored the synthesis and reactions of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidines, indicating the compound's importance in synthetic organic chemistry (Reimlinger et al., 1970).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Properties

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-1-2-10-6(9-5)4(3-8-10)7(12)13/h1-3H,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPOQCSUQCCPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728725
Record name 5-Oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224944-46-0
Record name 5-Oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate (0.75 g 3.89 mM, 1.0 equiv), lithium hydroxide (0.466 g, 19.4 mM, 5.0 equiv) and 20 mL of water was stirred at ambient temperature for 3 hours. HPLC indicated complete reaction. Acetic acid (5 mL) was added and the precipitated solid was collected by vacuum filtration to give 0.65 g (93%) 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. 1H NMR (400 MHz, DMSO-d6) δ: 12.5 (br s, 1H,), 11.3 (br s, 1H), 8.57 (d, 1H), 8.08 (d, 1H), 6.15 (d, 1H).
Name
methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.466 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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